molecular formula C14H14N2O2 B3336787 1-(4-Methoxyphenyl)-3-phenylurea CAS No. 3746-53-0

1-(4-Methoxyphenyl)-3-phenylurea

Cat. No.: B3336787
CAS No.: 3746-53-0
M. Wt: 242.27 g/mol
InChI Key: NTRVJFMCRHBODE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenylurea (CAS 3746-53-0) is a diarylurea derivative of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound, with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol, serves as a key scaffold and precursor in synthetic organic chemistry . Its research value is prominently demonstrated in the exploration of new antidiabetic treatments. Studies have shown that novel chalcone-based derivatives synthesized from this phenylurea core exhibit potent antihyperglycemic activity in experimental models of type 2 diabetes, significantly reducing blood glucose levels and demonstrating a potential mechanism of action as peroxisome proliferator-activated receptor gamma (PPARγ) agonists . Furthermore, the diarylurea pharmacophore is extensively investigated in oncology research. While this compound itself is a building block, structurally related diarylurea derivatives have demonstrated promising in vitro antiproliferative activity against a diverse panel of human cancer cell lines, including renal cancer and melanoma . The urea moiety is a critical feature in modern drug design, facilitating key hydrogen bond interactions with biological targets, which is also exploited in the design of multi-targeting agents, such as novel quinazolinone-tethered phenyl urea derivatives developed as triple inhibitors for mutant EGFR, COX-2, and 15-LOX . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage its properties to develop and study new bioactive molecules with potential applications in pharmacology and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRVJFMCRHBODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307267
Record name 1-(4-methoxyphenyl)-3-phenylurea
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Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3746-53-0
Record name Carbanilide, 4-methoxy-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of N-(4-Methoxyphenyl)-N'-phenylurea: A Dual-Target Diarylurea Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the biological activity of N-(4-Methoxyphenyl)-N'-phenylurea (CAS: 3746-53-0), a prototypical diarylurea scaffold with significant dual-functionality in pharmaceutical and agrochemical research.

Executive Summary

N-(4-Methoxyphenyl)-N'-phenylurea (also known as 1-(4-methoxyphenyl)-3-phenylurea) represents a "privileged structure" in medicinal chemistry—the diarylurea pharmacophore .[1] Its biological activity profile is characterized by two distinct mechanisms:[2]

  • Pharmaceutical (Primary): Inhibition of Soluble Epoxide Hydrolase (sEH) , a key enzyme in the arachidonic acid cascade, conferring anti-inflammatory and insulin-sensitizing properties.

  • Agrochemical (Secondary): Cytokinin-like activity , stimulating cell division in plant tissues via histidine kinase receptor activation.

This guide details the molecular mechanisms, structure-activity relationships (SAR), and experimental protocols for validating these activities.

Part 1: The Diarylurea Pharmacophore

The biological potency of N-(4-Methoxyphenyl)-N'-phenylurea stems from its central urea bridge (-NH-CO-NH-). This moiety acts as a rigid linker capable of forming a unique hydrogen-bonding network with protein targets.[3]

Structural Logic[4]
  • Hydrogen Bond Donors: The two N-H protons serve as H-bond donors, critical for binding to the catalytic triad of enzymes like sEH (specifically interacting with Asp-333).

  • Lipophilic Flanking Groups: The phenyl and 4-methoxyphenyl rings provide hydrophobic interactions that stabilize the molecule within the binding pocket. The 4-methoxy group (-OCH3) specifically enhances lipophilicity and electron density, often improving potency compared to the unsubstituted diphenylurea.

Part 2: Primary Biological Activity – sEH Inhibition (Pharma)

Mechanism of Action

The primary pharmaceutical target of N-(4-Methoxyphenyl)-N'-phenylurea is the Soluble Epoxide Hydrolase (sEH) enzyme. sEH is responsible for hydrolyzing Epoxyeicosatrienoic Acids (EETs) —potent anti-inflammatory and vasodilatory lipid mediators—into their less active diol forms (DHETs).

By inhibiting sEH, this compound stabilizes EET levels, leading to:

  • Anti-Inflammatory Response: Reduction in cytokine expression (NF-κB pathway suppression).

  • Vasodilation: EETs activate BK(Ca) channels in smooth muscle, lowering blood pressure.

  • Metabolic Regulation: Improvement in insulin sensitivity, making it a relevant scaffold for Type 2 Diabetes research.

Structure-Activity Relationship (SAR)[4][5]
  • Urea Bridge: Essential.[4] Replacement with amide or thiourea significantly alters potency.

  • 4-Methoxy Substitution: The para-methoxy group improves metabolic stability and binding affinity compared to the unsubstituted phenyl ring, though it is generally less potent than 4-trifluoromethoxy or adamantyl derivatives (e.g., AUDA).

Visualization: The sEH Inhibition Pathway

The following diagram illustrates how N-(4-Methoxyphenyl)-N'-phenylurea interrupts the inflammatory cascade.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases EETs EETs (Epoxyeicosatrienoic Acids) [ACTIVE] AA->EETs Oxidation DHETs DHETs (Dihydroxyeicosatrienoic Acids) [INACTIVE] EETs->DHETs Hydrolysis (Rapid) Effects Vasodilation Anti-Inflammation Insulin Sensitization EETs->Effects Stabilization sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Inhibitor N-(4-Methoxyphenyl)-N'-phenylurea (Inhibitor) Inhibitor->sEH Blocks Catalytic Site

Caption: Mechanism of sEH inhibition. The urea compound blocks the conversion of active EETs to inactive DHETs, amplifying beneficial physiological effects.

Part 3: Secondary Biological Activity – Cytokinin (Agro)

Mechanism of Action

In plant biology, N-(4-Methoxyphenyl)-N'-phenylurea acts as a synthetic cytokinin . It mimics the structure of naturally occurring cytokinins (like zeatin) and binds to histidine kinase receptors (e.g., AHK3/AHK4 in Arabidopsis).

  • Effect: Promotes cell division, delays senescence (aging), and induces callus formation in tissue culture.

  • Potency: While active, it is generally less potent than pyridyl-urea derivatives like Forchlorfenuron (CPPU) . However, it serves as a critical reference standard in defining the minimal structural requirements for cytokinin activity.

Part 4: Experimental Protocols

Protocol A: sEH Inhibition Assay (Fluorescent)

Purpose: To determine the IC50 of the compound against human or murine sEH.

  • Reagents:

    • Enzyme: Recombinant human sEH (hsEH).

    • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl] carbonate).

    • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

  • Procedure:

    • Preparation: Dissolve N-(4-Methoxyphenyl)-N'-phenylurea in DMSO to create a 10 mM stock. Serial dilute to range (1 nM – 10 µM).

    • Incubation: Mix 20 µL of enzyme solution with 2 µL of inhibitor solution in a black 96-well plate. Incubate at 30°C for 5 minutes.

    • Reaction: Add 178 µL of PHOME substrate (final conc. 50 µM).

    • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

  • Analysis:

    • Calculate the rate of hydrolysis (slope of fluorescence vs. time).

    • Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Tobacco Callus Bioassay (Cytokinin Activity)

Purpose: To verify cell division stimulating activity.

  • Explants: Use stem pith segments from Nicotiana tabacum (Wisconsin 38).

  • Media: Murashige and Skoog (MS) basal medium supplemented with:

    • Auxin: 2 mg/L Indole-3-acetic acid (IAA) (Required for callus initiation).

    • Test Compound: N-(4-Methoxyphenyl)-N'-phenylurea (0.01, 0.1, 1.0, 10 µM).

  • Culture:

    • Place explants on agar-solidified media.

    • Incubate in darkness at 25°C for 4 weeks.

  • Measurement:

    • Harvest callus tissue.[4]

    • Weigh fresh weight (FW).

    • Compare to positive control (Kinetin) and negative control (IAA only).

Part 5: Quantitative Data Summary

ParameterValue / CharacteristicContext
Molecular Weight 242.27 g/mol Small Molecule
LogP (Predicted) ~2.8Moderate Lipophilicity (Good Bioavailability)
Primary Target Soluble Epoxide Hydrolase (sEH)Anti-inflammatory / Metabolic
IC50 (sEH) ~50–200 nM (Estimated Class Range)Potent Inhibition
Secondary Target Cytokinin Receptors (AHK3/4)Plant Growth Regulation
Solubility Low in water; Soluble in DMSO, EthanolRequires organic co-solvent for assays

References

  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences.

  • Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.

  • Mok, M. C., et al. (1982). Cytokinin Activity of N-Phenyl-N'-1,2,3-thiadiazol-5-ylurea (Thidiazuron). Phytochemistry.[2][4]

  • BenchChem Technical Data. this compound (CAS 3746-53-0).

Sources

The Pharmacophore of Control: A Technical Guide to Diarylurea SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The diarylurea moiety (Ar-NH-CO-NH-Ar') is not merely a linker; it is a "privileged structure" in medicinal chemistry, most famously validated by the success of kinase inhibitors like Sorafenib (Nexavar) and Regorafenib (Stivarga). Its primary utility lies in its ability to stabilize the DFG-out conformation of protein kinases, acting as a Type II inhibitor.

This guide moves beyond basic textbook definitions to explore the electronic and steric causality that governs the Structure-Activity Relationship (SAR) of these derivatives. We will dissect why specific substitutions drive potency, how to synthesize them efficiently, and how to validate their binding mode.

Mechanistic Basis: The Type II Binding Mode[1]

To understand the SAR of diarylureas, one must first understand the target environment. Type II inhibitors bind to the inactive conformation of the kinase where the conserved DFG motif (Asp-Phe-Gly) flips 180°.

The "Glu-Asp" Bridge

The defining feature of diarylurea efficacy is a specific hydrogen-bond network. The urea functionality acts as a "molecular staple" bridging two key residues:

  • Glu (

    
    C-helix):  The urea NH proximal to the A-ring acts as a hydrogen bond donor to the glutamate side chain.[1]
    
  • Asp (DFG motif): The urea NH proximal to the B-ring acts as a hydrogen bond donor to the backbone amide of the aspartate.

This bridging action locks the kinase in the inactive state, preventing ATP binding and catalytic activity.

Visualization: The Diarylurea Binding Network

The following diagram illustrates the critical interactions required for high-affinity binding.

G cluster_enzyme Kinase Active Site (DFG-out) cluster_drug Diarylurea Inhibitor Glu Glu (αC-helix) (H-bond Acceptor) Asp Asp (DFG Backbone) (H-bond Acceptor) Gatekeeper Gatekeeper Residue (Steric Filter) HydroPocket Allosteric Hydrophobic Pocket (Lipophilic Zone) Hinge Hinge Region (ATP Binding Site) Head Heterocyclic Head (Hinge Binder) Head->Gatekeeper Steric Avoidance Head->Hinge H-bonds (Type I-like) Urea Urea Linker (-NH-CO-NH-) Head->Urea Urea->Glu NH Donor 1 Urea->Asp NH Donor 2 Tail Distal Phenyl Ring (Hydrophobic Cap) Urea->Tail Tail->HydroPocket Van der Waals / π-stacking

Caption: Schematic of the Type II kinase binding mode. The urea linker serves as the central anchor, stabilizing the DFG-out conformation via dual H-bonds to Glu and Asp residues.[1]

Detailed SAR Analysis

The SAR of diarylureas is tripartite: The Head (Hinge Binder), The Linker (Urea), and The Tail (Allosteric Binder).

Zone 1: The Urea Linker (The Anchor)
  • Requirement: Must possess two hydrogen bond donors (NH groups).

  • Modifications:

    • N-Methylation: Drastically reduces potency. Methylation removes a hydrogen bond donor and introduces steric clash with the Glu/Asp residues [1].

    • Thiourea (-NH-CS-NH-): Often retains potency due to similar geometry but suffers from poor pharmacokinetic (PK) properties and toxicity liabilities (metabolic activation).

    • Bioisosteres: Squaramides or cyanoguanidines have been tested but rarely match the binding efficiency of the urea in the DFG-out pocket.

Zone 2: The Distal Ring (The Electronic Modulator)

This is the B-ring, usually a phenyl group substituted with halogens or trihalomethyl groups (e.g., 4-Cl-3-CF3 in Sorafenib).

  • Electronic Effect (Critical): Electron-Withdrawing Groups (EWGs) are essential here.

    • Mechanism:[2][3] EWGs pull electron density from the aromatic ring, which in turn pulls density from the urea nitrogen. This increases the acidity of the urea NH protons, making them stronger hydrogen bond donors to the enzyme [2].

  • Steric Effect: The group must fit into the hydrophobic pocket created by the DFG flip. Bulky lipophilic groups (t-butyl, CF3) work best.

Zone 3: The Proximal Ring & Head (The Specificity Driver)
  • Proximal Ring (A-Ring): Usually a phenylene ring. It acts as a spacer.

  • Heterocyclic Head: This moiety binds to the ATP hinge region.

    • Variation: Changing this heterocycle alters the spectrum of kinases inhibited (selectivity profile). For example, changing the pyridine of Sorafenib to a quinoline (Lenvatinib) or quinazoline alters affinity for VEGFR vs. EGFR.

Experimental Protocols

Synthesis: The Isocyanate Route

The most robust method for synthesizing high-purity diarylureas is the reaction of an aryl amine with an aryl isocyanate. This method avoids the use of phosgene gas (using triphosgene in situ if necessary) and generally requires no chromatography.

Protocol Workflow
  • Reagents: Aryl amine (1.0 eq), Aryl isocyanate (1.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: Room temperature (RT) to mild reflux (

    
    ).
    
  • Workup: The product usually precipitates out of the non-polar solvent. Filter and wash with cold DCM.

Synthesis Amine Aryl Amine (Nucleophile) Mix Mix in DCM/THF (RT to 40°C, 2-12h) Amine->Mix Isocyanate Aryl Isocyanate (Electrophile) Isocyanate->Mix Precipitate Product Precipitation Mix->Precipitate Nucleophilic Addition Filter Filtration & Wash Precipitate->Filter Product Diarylurea (>95% Purity) Filter->Product

Caption: General synthesis workflow for diarylurea derivatives via isocyanate coupling.

Biological Evaluation (Kinase Assay)

To validate the SAR, a FRET-based or radiometric kinase assay is standard.

  • Control: Use Sorafenib (10

    
    M start) as a positive control.
    
  • Readout:

    
     calculation.
    
  • Key Check: If the compound is a Type II inhibitor, its potency should decrease significantly if the kinase is locked in the "active" (DFG-in) state (e.g., by specific mutations).

Quantitative SAR Data Summary

The following table illustrates the impact of distal ring substitution on VEGFR2 inhibitory potency (Representative data aggregated from literature trends [3, 4]).

Compound IDDistal Ring Substitution (R)Electronic Effect (

)
Hydrophobicity (

)
VEGFR2

(nM)
Interpretation
Ref (Sorafenib) 4-Cl, 3-CF3Strong EWGHigh~90Optimal acidity & steric fit
Analog A 4-H (Unsubstituted)NeutralLow>10,000Loss of hydrophobic interaction
Analog B 4-OCH3 (Methoxy)EDG (Donor)Moderate~5,000Decreased NH acidity (weak H-bond)
Analog C 4-NO2 (Nitro)Strong EWGLow~500Good acidity, but poor steric fit
Analog D 4-t-ButylNeutralHigh~200Good steric fit, but lower acidity than Ref

Key Insight: Potency requires a balance of Lipophilicity (to fill the pocket) and Electron Withdrawal (to activate the urea).

Future Directions & Repurposing

While kinase inhibition remains the primary application, recent studies highlight the versatility of the diarylurea scaffold:

  • Antimicrobial Agents: Diarylureas have shown efficacy against MRSA by disrupting bacterial membrane potential, distinct from kinase mechanisms [5].

  • PROTACs: The diarylurea scaffold is being used as the "warhead" in Proteolysis Targeting Chimeras (PROTACs) to recruit E3 ligases to specific kinases for degradation rather than simple inhibition.

References

  • Wilhelm, S. et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[4] Nature Reviews Drug Discovery. Link

  • Wan, P.T. et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell.[4][5] Link

  • Liu, Y. et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives.[4][5][6][7] BMC Chemistry.[5][6] Link

  • Garuti, L. et al. (2016).[1] Diaryl Urea: A Privileged Structure in Anticancer Agents.[7][8] Current Medicinal Chemistry.[7] Link

  • Penta, A. et al. (2021).[9] Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents.[8][10] MDPI Pharmaceuticals. Link

Sources

The Therapeutic Potential of Unsymmetrical Diarylureas: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Unsymmetrical Diarylureas Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unsymmetrical diarylurea (N,N'-diarylurea) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its capacity to facilitate high-affinity binding across diverse biological targets. Unlike their symmetrical counterparts, unsymmetrical diarylureas possess the unique structural flexibility to bridge distinct hydrophobic and hydrophilic sub-pockets within a protein's active site. This guide analyzes the structural mechanics, synthesis, and therapeutic utility of this scaffold, with a specific focus on Type II kinase inhibition in oncology and emerging applications in antimicrobial therapeutics.[1][2]

Structural Logic: The Power of Asymmetry

The pharmacological potency of unsymmetrical diarylureas stems from their ability to act as a rigid yet adaptable linker.

  • The Urea Bridge: The central urea moiety (-NH-CO-NH-) acts as a hydrogen bond donor/acceptor nexus. In kinase inhibitors, this unit forms a critical "anchor" by hydrogen bonding with the conserved glutamate (αC-helix) and aspartate (DFG motif) residues.[2][3]

  • Asymmetry & Specificity: Symmetrical ureas often suffer from poor solubility and limited selectivity. Unsymmetrical substitution allows for a "Head-and-Tail" design:

    • The Head (Aryl A): Designed to occupy the ATP-binding cleft (hinge region).

    • The Tail (Aryl B): Designed to penetrate the hydrophobic allosteric pocket exposed only in the inactive (DFG-out) kinase conformation.

Visualization: Type II Kinase Binding Mode

The following diagram illustrates the mechanistic logic of unsymmetrical diarylureas stabilizing the DFG-out conformation.

KinaseBinding Urea Urea Linker (H-Bond Anchor) Tail Aryl Ring B (Allosteric Hydrophobic Pocket) Urea->Tail Covalent Link Glu Conserved Glu (αC-Helix) Urea->Glu H-Bond (Donor) Asp Conserved Asp (DFG Motif) Urea->Asp H-Bond (Donor) Head Aryl Ring A (Hinge Binder) Head->Urea Covalent Link Gatekeeper Gatekeeper Residue (Selectivity Filter) Tail->Gatekeeper Steric Evasion/Interaction

Figure 1: Schematic of Type II Kinase Inhibition.[3][4] The urea linker anchors the molecule, allowing the unsymmetrical 'Tail' to access the allosteric pocket.

Therapeutic Mechanisms & Applications[5][6]

Oncology: The Sorafenib Paradigm

Sorafenib (Nexavar) is the archetypal unsymmetrical diarylurea. It functions as a multi-kinase inhibitor (RAF, VEGFR, PDGFR).[4]

  • Mechanism: It stabilizes the B-RAF kinase in its inactive conformation. The unsymmetrical 4-chloro-3-(trifluoromethyl)phenyl moiety occupies the hydrophobic pocket, a steric feat impossible for a symmetrical analogue.

  • Causality: The high affinity is driven by the trifluoromethyl group's lipophilicity and the urea's dual H-bonding, which "locks" the activation loop in a closed state.

Infectious Diseases: Emerging Antimicrobials

Recent research has repositioned diarylureas as potent agents against methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Compound SCB-24: An unsymmetrical derivative showing high selectivity for bacterial membranes over mammalian cells.

  • Mechanism: Unlike kinase inhibitors, some antimicrobial ureas function via membrane depolarization or inhibition of bacterial kinases like Yck2 in C. albicans.

Experimental Protocols

Synthesis: Palladium-Catalyzed Cross-Coupling

While traditional synthesis involves the reaction of an aniline with an isocyanate, this method is limited by the instability of isocyanates.[6][7] The Buchwald protocol (Pd-catalyzed) offers a robust, self-validating alternative for complex unsymmetrical ureas.

Protocol Workflow:

  • Reagents: Aryl chloride (1.0 equiv), Benzylurea (1.2 equiv), Pd(OAc)2 (1 mol%), Ligand (Xantphos or BrettPhos), Cs2CO3.

  • Step A (Coupling): Combine reagents in dioxane under inert atmosphere (N2). Heat to 85°C for 2-4 hours.

  • Step B (Validation): Monitor via TLC/LC-MS. Disappearance of aryl chloride indicates C-N bond formation.

  • Step C (Deprotection/Functionalization): If using a protected urea, deprotect (e.g., acid hydrolysis) to yield the mono-aryl urea, then couple with the second aryl halide.

SynthesisWorkflow Start Aryl Halide (Ar-Cl) + Urea Precursor Inter Intermediate N-Aryl Urea Start->Inter 85°C, Dioxane Cat Pd Catalyst (BrettPhos/Pd) Cat->Start Final Unsymmetrical Diarylurea Inter->Final Pd-Cat, Base Step2 2nd Cross-Coupling (Ar'-Cl) Step2->Final

Figure 2: Modular Synthesis of Unsymmetrical Diarylureas via Pd-Catalysis.

Biological Assay: TR-FRET Kinase Inhibition

To validate therapeutic potential, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard radiometric assays for high-throughput screening.

Methodology:

  • Reaction Mix: Kinase (e.g., VEGFR2), fluorescently labeled peptide substrate, and ATP (at Km).

  • Inhibitor: Add unsymmetrical diarylurea (serial dilution).

  • Detection: Add Eu-labeled antibody recognizing the phosphorylated substrate.

  • Readout: Measure emission ratio (665 nm/615 nm). A decrease in signal indicates inhibition.

  • Self-Validation: Use Sorafenib as a positive control. Z-factor must be > 0.5 for assay validity.

Quantitative Data Summary

The table below contrasts the inhibitory potency (IC50) of Sorafenib against specific unsymmetrical derivatives, highlighting the impact of structural modifications.

CompoundStructure TypeTargetIC50 (nM)Notes
Sorafenib Unsymmetrical (Fluoro-Chloro)VEGFR290FDA Approved Standard
Sorafenib UnsymmetricalB-RAF (V600E)38High potency in melanoma models
SCB-24 Unsymmetrical (Novel)MRSA (USA300)1,500MIC value (ng/mL); Membrane active
Compound 5a 4-aminoquinazolinyl-ureaEGFR56Superior to Sorafenib in EGFR models

Data aggregated from comparative studies (See References).

Challenges & Future Directions

  • Solubility: The rigid urea backbone often leads to poor aqueous solubility. Formulation strategies (e.g., tosylate salts) are critical.

  • Selectivity: While "Type II" binding improves selectivity, off-target effects remain. Future design should focus on the "Tail" region to exploit unique non-conserved residues in the allosteric pocket.

References

  • Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions Source: Organic Letters (ACS) / NIH URL:[Link]

  • Diarylureas: Repositioning from Antitumor to Antimicrobials Source: Pharmaceuticals (MDPI) / NIH URL:[Link]

  • Discovery of N,N'-diarylurea molecules with activity against multidrug-resistant Staphylococcus aureus Source: Archiv der Pharmazie / PubMed URL:[Link]5]

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors Source: Molecules / NIH URL:[Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents Source: Current Medicinal Chemistry / PubMed URL:[Link]

Sources

1-(4-Methoxyphenyl)-3-phenylurea safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Safety, Synthesis, and Application Protocol

Audience: Researchers, Medicinal Chemists, and Process Safety Specialists.[1] Version: 2.0 (Scientific Reference Standard)

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

1-(4-Methoxyphenyl)-3-phenylurea is a disubstituted urea derivative characterized by its rigid planar linker and hydrogen-bonding capability. It serves as a critical scaffold in medicinal chemistry for kinase inhibitors (e.g., VEGFR-2, c-MET) and in plant physiology as a synthetic cytokinin with potent shoot-inducing activity.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name This compound
Synonyms N-(4-Methoxyphenyl)-N'-phenylurea; 4-Methoxy-1,3-diphenylurea
CAS Number 3746-53-0
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
SMILES COc1ccc(cc1)NC(=O)Nc2ccccc2
Physicochemical Properties
PropertyValueContext/Notes
Physical State Solid (Crystalline powder)Typically white to off-white needles.
Melting Point 186–190 °CHigh crystallinity due to intermolecular H-bonding [1].
Solubility (Water) Sparingly soluble (<0.1 mg/mL)Hydrophobic aryl rings limit aqueous solubility.[1]
Solubility (Organic) DMSO (~30 mg/mL), DMF, PyridineSoluble in polar aprotic solvents.[1]
Partition Coeff. LogP ~ 2.8 (Predicted)Lipophilic; suitable for membrane permeability.[1]

Synthesis & Reaction Mechanism[1]

The synthesis of this compound is classically achieved through the nucleophilic addition of an aromatic amine to an aryl isocyanate. This reaction is rapid, exothermic, and generally requires no catalyst, driven by the electrophilicity of the isocyanate carbon.

Reaction Pathway

The mechanism involves the nucleophilic attack of the lone pair on the nitrogen of p-anisidine (4-methoxyaniline) attacking the central carbon of phenyl isocyanate . This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable urea linkage.

SynthesisMechanism Reactants Reactants (Phenyl Isocyanate + p-Anisidine) Transition Tetrahedral Intermediate (Zwitterion Formation) Reactants->Transition Nucleophilic Attack (N -> C=O) ProtonTransfer Proton Transfer (Rapid Tautomerization) Transition->ProtonTransfer Charge Stabilization Product This compound (Stable Urea Linkage) ProtonTransfer->Product Final Product

Figure 1: Reaction mechanism for the formation of the diarylurea scaffold via isocyanate addition.

Synthetic Protocol (Laboratory Scale)

Reagents: Phenyl isocyanate (1.0 eq), p-Anisidine (1.0 eq), Dichloromethane (DCM) or Toluene (anhydrous).[1]

  • Preparation: Dissolve p-anisidine (1.23 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add phenyl isocyanate (1.19 g, 10 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate typically forms within 30 minutes.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate. Recrystallize from ethanol or ethyl acetate if higher purity is required.

  • Yield: Expected yield is 85–95%.

Biological Applications & Mechanism of Action

Cytokinin Activity (Plant Physiology)

This compound belongs to a class of diphenylureas that exhibit cytokinin-like activity . Unlike adenine-based cytokinins (e.g., zeatin), urea derivatives interact with cytokinin receptors (such as CRE1/AHK4 in Arabidopsis) to induce shoot proliferation and retard senescence [2].[1]

Kinase Inhibition (Oncology)

In drug discovery, the diarylurea motif is a "privileged structure" for kinase inhibition.[1] The urea hydrogens form bidentate hydrogen bonds with the conserved Glu/Asp residues in the ATP-binding pocket of kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and c-MET .

BiologicalMechanism cluster_Plant Plant Physiology Pathway cluster_Cancer Oncology Pathway (Kinase Inhibition) Compound This compound Receptor Cytokinin Receptor (AHK4/CRE1) Compound->Receptor Agonist Binding Kinase Tyrosine Kinase (VEGFR-2 / c-MET) Compound->Kinase Competitive Inhibition Signaling Phosphorelay System (AHP -> ARR) Receptor->Signaling Response Shoot Proliferation Senescence Delay Signaling->Response Binding ATP Pocket Binding (H-Bond Donor) Kinase->Binding Inhibition Inhibition of Angiogenesis Tumor Growth Arrest Binding->Inhibition

Figure 2: Dual biological mechanisms of action in plant physiology (agonist) and oncology (inhibitor).

Safety, Toxicology & Handling (SDS Core)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation, H335)[1]

Toxicological Profile
  • Acute Toxicity: Data for the specific CAS 3746-53-0 is limited. Based on structural analogs (phenylureas), oral LD50 in rats is typically >2000 mg/kg, suggesting low acute toxicity. However, p-anisidine (precursor) is toxic; ensure product is free of starting materials.[1]

  • Chronic Effects: Urea derivatives can be endocrine disruptors or sensitizers upon prolonged exposure. Handle as a potential bioactive agent.

Handling & PPE Protocol
  • Respiratory: Use a NIOSH-approved N95 particulate respirator when handling powders.

  • Skin/Eye: Nitrile gloves (0.11 mm thickness) and safety goggles are mandatory.[1]

  • Engineering Controls: All weighing and transfer operations must occur inside a chemical fume hood.

Emergency Response Decision Tree

SafetyResponse Event Exposure Event Type Identify Exposure Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with soap & water (15 mins). Remove clothing. Skin->ActionSkin ActionEye Rinse cautiously with water (15 mins). Remove contacts. Eye->ActionEye ActionInhal Move to fresh air. If breathing difficult -> Oxygen. Inhal->ActionInhal Medical Seek Medical Advice (Show Label/SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 3: Emergency response workflow for exposure incidents.

Experimental Handling Protocols

Stock Solution Preparation (for Bioassays)

Because the compound is sparingly soluble in water, a "solvent exchange" method is required for biological assays.[1]

  • Primary Stock: Weigh 10 mg of this compound. Dissolve in 1.0 mL of 100% DMSO. Vortex until clear (Concentration: 10 mg/mL or ~41 mM).

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute the Primary Stock into the culture medium.

    • Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity in cells/plants.

    • Precipitation Alert: Dropwise addition with rapid stirring is recommended to prevent microprecipitation in aqueous buffers.

Disposal
  • Solid Waste: Collect in a container labeled "Hazardous Organic Waste (Solid)."[1]

  • Liquid Waste: Solutions containing DMSO/organic solvents must be disposed of in "Non-Halogenated Organic Solvent" streams. Do not pour down the drain.

References

  • ChemicalBook. (2024).[1] this compound Product Properties and CAS 3746-53-0 Data.[2][3][4] Retrieved from

  • Mok, M. C., et al. (1979).[1] "Induction of cytokinin autonomy by N,N'-diphenylurea in tissue cultures of Phaseolus lunatus L." Proceedings of the National Academy of Sciences, 76(8), 3880-3884.[1] [1]

  • BenchChem. (2024).[1] Safety and Handling Data for this compound. Retrieved from

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet for Phenylurea Derivatives (Generic).[1] Retrieved from

Sources

Methodological & Application

Guide to the Preparation and Handling of 1-(4-Methoxyphenyl)-3-phenylurea Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-(4-Methoxyphenyl)-3-phenylurea (CAS No. 3746-53-0). As a small molecule compound utilized in various research and drug development applications, the accuracy, purity, and stability of its stock solution are paramount for generating reproducible experimental data. This document outlines the necessary safety precautions, a step-by-step methodology for solubilization, recommendations for quality control, and best practices for storage to ensure long-term stability. The protocol is designed to be a self-validating system, emphasizing the scientific rationale behind each step to empower researchers to produce high-quality, reliable stock solutions.

Compound Identification and Properties

This compound is a disubstituted urea derivative. A precise understanding of its physicochemical properties is the foundation for the successful preparation of a stock solution.

PropertyValueSource
Chemical Name This compound[1]
Synonyms N-(4-Methoxyphenyl)-N'-phenylurea[1]
CAS Number 3746-53-0[1][2]
Molecular Formula C₁₄H₁₄N₂O₂[1]
Molecular Weight 242.27 g/mol [1]
Appearance White to off-white crystalline powderInferred from safety data[1][3]
Melting Point 186-190 °C[1]

Critical Safety and Handling Procedures

This compound is classified with specific health hazards.[1] Adherence to strict safety protocols is mandatory to minimize exposure risk to laboratory personnel.

2.1. Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory: May cause respiratory irritation.[1]

2.2. Personal Protective Equipment (PPE): A complete PPE ensemble is required when handling the powdered form of this compound. This includes:

  • Lab Coat: Fastened completely.

  • Gloves: Nitrile gloves are required. If contamination occurs, change gloves immediately.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

2.3. Powder Handling: The primary risk associated with handling the solid compound is the inhalation of aerosolized powder.[4][5][6]

  • Designated Area: All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood.[3]

  • Weighing Procedure: To prevent powder dispersal, tare the receiving vessel (e.g., a microcentrifuge tube or vial) with its cap on the balance first. Transfer the capped vessel to the fume hood, add the powdered compound, securely recap it, and then return it to the balance for final weighing.[3]

  • Spill Management: In case of a spill, do not dry sweep. Gently cover the spill with absorbent pads and wet-clean the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

Stock Solution Preparation: A Validated Protocol

3.1. Rationale for Solvent Selection: While specific solubility data for this compound is not readily published, the closely related compound 1,3-Diphenylurea exhibits good solubility (approx. 30 mg/mL) in organic solvents such as Dimethyl Sulfoxide (DMSO) and is sparingly soluble in aqueous buffers. DMSO is the recommended solvent for the following reasons:

  • High Solubilizing Power: It is an excellent solvent for a wide range of small organic molecules.

  • Biocompatibility: It is tolerated by most cell culture systems at low final concentrations (typically ≤0.5%).

  • Stability & Storage: DMSO has a low freezing point, making it ideal for long-term storage of solutions at -20°C without causing the solute to precipitate.

3.2. Materials and Equipment:

  • This compound (solid powder)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Sterile conical tubes or glass vials

  • Sterile, single-use aliquot tubes (e.g., 1.5 mL polypropylene microcentrifuge tubes)

  • Vortex mixer

  • Calibrated micropipettes

3.3. Step-by-Step Protocol for a 10 mM Stock Solution:

Step 1: Calculation of Mass The first step is to calculate the precise mass of this compound required. The formula for this calculation is:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 10 mL of a 10 mM Stock:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 10 mL = 0.010 L

  • Molecular Weight: 242.27 g/mol

Mass (g) = 0.010 mol/L x 0.010 L x 242.27 g/mol = 0.00242 g = 2.42 mg

Step 2: Weighing the Compound Following the safety procedures outlined in Section 2.3, accurately weigh 2.42 mg of this compound and place it into a suitable vessel (e.g., a 15 mL conical tube).

Step 3: Solubilization

  • In the chemical fume hood, add the desired volume of DMSO (10 mL in this example) to the vessel containing the weighed powder.

  • Securely cap the vessel.

  • Vortex the solution vigorously for 1-2 minutes.

Step 4: Quality Control - Visual Inspection

  • After vortexing, carefully hold the vessel up to a light source.

  • Inspect the solution to ensure there are no visible solid particles or precipitate. The solution should be completely clear and homogenous.

  • If particles remain, continue to vortex for another 1-2 minutes. Gentle warming in a 37°C water bath can be attempted cautiously, but prolonged heating should be avoided to prevent degradation.

Step 5: Aliquoting and Labeling

  • To preserve the integrity of the stock solution and avoid repeated freeze-thaw cycles, it is critical to create single-use aliquots.

  • Dispense the stock solution into smaller, sterile, and clearly labeled microcentrifuge tubes (e.g., 20-100 µL aliquots).

  • Each aliquot label must include:

    • Compound Name: 1-(4-MeO-Ph)-3-Ph-Urea

    • Concentration: 10 mM

    • Solvent: DMSO

    • Date of Preparation

    • Preparer's Initials

Experimental Workflow Diagram

G cluster_prep Preparation Phase (in Fume Hood) cluster_qc Quality & Storage Phase calc Step 1: Calculate Mass (e.g., 2.42 mg for 10 mL) weigh Step 2: Weigh Compound (Use tare method) calc->weigh Required Mass add_solvent Step 3: Add DMSO (e.g., 10 mL) weigh->add_solvent Powder in Vial dissolve Step 4: Dissolve (Vortex 1-2 min) add_solvent->dissolve Suspension inspect Step 5: Visual QC (Ensure clarity) dissolve->inspect Homogenous Solution aliquot Step 6: Aliquot (Single-use volumes) inspect->aliquot Passes QC label_tubes Step 7: Label Clearly (Name, Conc., Date) aliquot->label_tubes store Step 8: Store (-20°C or below) label_tubes->store

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage is essential to ensure the long-term viability and consistency of the compound and its stock solution.

MaterialStorage ConditionRecommended DurationRationale
Solid Compound Room Temperature (Cool, Dry Place)Per Manufacturer's ExpiryKeep in a tightly sealed container to prevent moisture absorption and degradation.[7]
DMSO Stock Solution -20°C or -80°C≥ 4 years (by analogy)Protects from degradation; single-use aliquots prevent contamination and freeze-thaw damage.
Aqueous Working Dilutions 2-8°C< 24 hoursPhenylurea compounds may have limited stability in aqueous media; always prepare fresh for experiments.

Conclusion

This application note provides a robust and safety-conscious framework for the preparation of this compound stock solutions. By adhering to these protocols—from meticulous powder handling and reasoned solvent choice to rigorous quality control and strategic storage—researchers can ensure the integrity of their starting material. This foundation of accuracy and reproducibility is indispensable for achieving reliable and meaningful results in downstream applications.

References

  • How to store chemicals in a warehouse. AR Racking. [Link]

  • 5 Best Practices for Safer Chemical Storage. SPC Industrial. [Link]

  • 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. Chemsrc. [Link]

  • What Is The Best Storage For Chemicals?. Hazchem Safety Ltd. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational and Environmental Safety Office. [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. [Link]

  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]

  • Guidelines for Safe Handling of Powders and Bulk Solids. AIChE - Center for Chemical Process Safety. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First!. De Dietrich Process Systems. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Symmetrical Urea Byproduct Remediation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Strategies for removing 1,3-dicyclohexylurea (DCU) and related byproducts from reaction mixtures.

Introduction: The "Brick Dust" Challenge

User Context: You have performed a coupling reaction (likely amide or ester formation) using a carbodiimide reagent like DCC (


-dicyclohexylcarbodiimide).[1][2][3] The reaction is complete, but you are left with a stubborn, white precipitate—1,3-dicyclohexylurea (DCU)—that clogs filters, streaks on columns, and contaminates your final product.

Core Issue: Symmetrical ureas like DCU possess high lattice energy, making them insoluble in most standard organic solvents (ether, hexanes, cold DCM) and water. However, they are slightly soluble in the polar solvents often required to dissolve your product, creating a separation paradox.

Module 1: Solubility-Based Removal (The Standard Protocol)

The "Cold Cut" Filtration Method This is the first line of defense. The goal is to maximize the precipitation of urea while keeping your product in solution.

Step-by-Step Protocol
  • Concentration: If your reaction was in DMF or DMSO, you must remove the solvent first (lyophilization or high-vac). If in DCM/THF, concentrate to

    
    20% of the original volume.
    
  • The Anti-Solvent Crash: Add a non-polar solvent in which your product is soluble but DCU is not.[4]

    • Recommended: Diethyl ether (

      
      ) or cold Ethyl Acetate (
      
      
      
      ).
    • Avoid: Methanol or hot Ethanol (DCU is partially soluble).

  • Thermal Shock: Place the flask in a

    
     freezer for at least 1 hour.
    
    • Why: DCU solubility drops precipitously with temperature.

  • Celite Filtration:

    • Prepare a sintered glass funnel with a packed pad of Celite 545.

    • Filter the cold mixture through the pad.

    • Critical Step: Wash the filter cake with cold ether/EtOAc. Do not use warm solvent, or you will re-dissolve the urea into your filtrate.

Data: Solubility Profile of DCU

Use this table to select your wash solvents.

SolventSolubility (

)
Suitability for Removal
Water InsolubleExcellent (if product is organic-soluble)
Diethyl Ether InsolubleIdeal (Precipitates DCU)
DCM Sparingly SolublePoor (DCU "leaks" into filtrate)
Ethanol/MeOH Soluble (esp. warm)Avoid (Dissolves DCU)
Acetone Sparingly SolubleModerate (Use cold)
Visual Workflow: The "Cold Cut" Process

DCU_Removal Start Crude Reaction Mixture (Contains Product + DCU) Concentrate Concentrate to ~20% Volume Start->Concentrate AddSolvent Add Cold Et2O or EtOAc Concentrate->AddSolvent Precipitation Freeze Chill at -20°C (1 hr) AddSolvent->Freeze Maximize Crystal Growth Filter Filter through Celite 545 Freeze->Filter Cake Solid Cake (DCU) Filter->Cake Trapped Filtrate Filtrate (Product) Filter->Filtrate Recovered

Figure 1: Workflow for solubility-based removal of DCU. Note the critical freezing step to maximize precipitation.[4]

Module 2: Chromatographic Remediation

Issue: "I filtered the DCU, but I still see white spots in my NMR/TLC, or the DCU is streaking down my flash column."

Troubleshooting Guide:

Q: Why is the DCU streaking? A: DCU is slightly soluble in DCM/MeOH mixtures often used for polar products. As the column runs, DCU slowly dissolves and re-precipitates, dragging through the stationary phase.

The Fix: Dry Loading with Celite Do not liquid-load your crude material if it contains DCU.

  • Dissolve crude in minimal DCM.[4]

  • Add Celite (ratio 1:2 w/w crude).

  • Rotovap to dryness (free-flowing powder).

  • Load this powder on top of your silica column.

    • Mechanism:[5][6] The Celite acts as a physical trap for the insoluble urea at the top of the column, while the solvent elutes your product.

Q: Can I chemically convert the urea? A: Generally, no. Ureas are chemically inert under standard workup conditions. However, if your product is acid-stable, a wash with 1N HCl can sometimes help protonate residual starting materials, though it rarely affects the neutral urea.

Module 3: Prevention & Reagent Selection (Upstream Solutions)

The best way to remove urea is to generate a different byproduct entirely.

Comparison of Carbodiimide Reagents
ReagentByproductRemoval MethodBest Use Case
DCC DCU (Insoluble solid)FiltrationCheap, large scale, non-polar products.
EDC (EDCI) EDU (Water soluble)Water Wash Polar products, peptides, easy purification.
DIC DIU (Soluble in DCM)Remains in solutionSolid Phase Synthesis (washes away from resin).
Decision Logic for Reagent Selection

Reagent_Selection Start Select Coupling Reagent Phase Reaction Phase? Start->Phase SolidPhase Solid Phase Phase->SolidPhase SolutionPhase Solution Phase Phase->SolutionPhase UseDIC Use DIC (Urea washes away) SolidPhase->UseDIC ProdSol Is Product Water Soluble? SolutionPhase->ProdSol YesWater Yes ProdSol->YesWater Hydrophilic NoWater No (Organic Soluble) ProdSol->NoWater Lipophilic UseEDC Use EDC (Urea removed by H2O wash) YesWater->UseEDC UseDCC Use DCC (Remove DCU by Filtration) NoWater->UseDCC

Figure 2: Decision tree for selecting coupling reagents to minimize downstream purification issues.

Module 4: Advanced Techniques

Fluorous Mixture Synthesis (FMS)

Pioneered by Dennis Curran, this method tags the reagent with a perfluorinated chain.

  • Mechanism: The urea byproduct retains the fluorine tag.

  • Protocol: Pass the crude mixture through a Fluorous Solid Phase Extraction (F-SPE) cartridge. The fluorinated urea sticks; the non-fluorous product elutes.

Polymer-Supported Reagents (PS-DCC)
  • Concept: The carbodiimide is attached to a polystyrene bead.

  • Protocol: Run reaction

    
     Filter.
    
  • Result: The urea byproduct remains covalently bound to the bead and is removed by simple filtration. No "brick dust" is ever released into the solution.

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Technical Support Center: Solubilizing 1-(4-Methoxyphenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting poor aqueous solubility and precipitation events in biological buffers. Compound Class: N,N'-Diarylureas (Substituted Diphenylurea).[1] CAS Registry: 3746-53-0 (Common analog reference).[1][2]

Executive Summary

You are likely reading this guide because 1-(4-Methoxyphenyl)-3-phenylurea precipitated immediately upon dilution from a DMSO stock into your culture medium or assay buffer.[1]

This is a known physicochemical characteristic of N,N'-diarylureas . These compounds act as "brick dust"—they possess high crystal lattice energy due to strong intermolecular hydrogen bonding, making them resistant to solvation in water. Simple pH adjustment will not work because the urea moiety is effectively neutral at physiological pH.

This guide provides the mechanistic explanation and two validated protocols to overcome this limitation.

Part 1: The "Why" – Root Cause Analysis

To solve the solubility problem, we must understand the competition between Crystal Lattice Energy and Solvation Energy .

The "Brick Dust" Mechanism

The urea bridge (-NH-CO-NH-) creates a rigid, planar backbone.[1] In the solid state, these molecules stack efficiently, forming strong intermolecular hydrogen bonds (N-H[1]···O=C) between adjacent molecules.[1][2]

  • High Melting Point: ~164–190°C (depending on polymorph).[1][2] This high thermal stability indicates that the molecules "prefer" to be solid rather than in solution.

  • Hydrophobicity: The two aromatic rings (Phenyl and 4-Methoxyphenyl) drive the LogP (partition coefficient) up, typically >3.0, making the molecule lipophilic.[1]

The "Crash-Out" Effect

When you dilute a DMSO stock into water:

  • DMSO Solvation: In pure DMSO, the solvent disrupts the urea-urea hydrogen bonds.

  • Water Introduction: Water molecules are smaller and more polar; they strip the DMSO shell away from the hydrophobic drug.

  • Re-aggregation: Exposed to water, the hydrophobic urea molecules instantly re-aggregate to minimize water contact, reforming the crystal lattice. This is observed as a white precipitate or turbidity.

Why pH Adjustment Fails

A common error is attempting to use acid or base to ionize the molecule.

  • Fact: N,N'-diarylureas are extremely weak acids (pKa > 14) and weak bases (pKa < 0).[1][2]

  • Result: They remain uncharged (neutral) across the entire biological pH range (pH 1–10).[1][2] Adding HCl or NaOH only increases the ionic strength of the buffer, which can actually decrease solubility via the "salting-out" effect.

Part 2: Troubleshooting Workflow (Decision Tree)

Use this logic flow to select the correct protocol for your specific experiment.

SolubilityDecisionTree Start Start: Experimental Goal AssayType What is the Assay Type? Start->AssayType ChemAssay Chemical / Enzymatic (No Cells) AssayType->ChemAssay CellAssay Live Cell Culture / Animal AssayType->CellAssay DMSO_Tol Can assay tolerate >1% DMSO? ChemAssay->DMSO_Tol ProtocolB Protocol B: Cyclodextrin Complexation (HP-β-CD) CellAssay->ProtocolB Recommended (Reduces Toxicity) ProtocolA Protocol A: Direct DMSO Dilution (Warm Buffer) DMSO_Tol->ProtocolA Yes DMSO_Tol->ProtocolB No (Enzyme sensitive) CheckPrecip Check for Precipitate (Turbidity) ProtocolA->CheckPrecip CheckPrecip->ProtocolB If Precipitates

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay tolerance.

Part 3: Validated Protocols

Protocol A: Standard DMSO Stock (Chemical Assays)

Best for: High-throughput screening, robust enzymatic assays.[1][2]

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.[1][2]

  • Phosphate Buffered Saline (PBS), pre-warmed to 37°C.[2]

Procedure:

  • Weighing: Weigh the solid compound.

  • Primary Stock: Dissolve in 100% DMSO to reach a concentration of 10–50 mM . Vortex vigorously.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes. The solution must be perfectly clear.

  • Intermediate Dilution (Critical Step):

    • Do not pipette 1 µL of stock directly into 1 mL of cold buffer. This causes local high concentration and immediate crash-out.

    • Instead, perform a serial dilution in DMSO first (e.g., dilute stock to 1000x the final concentration).

  • Final Dilution: Add the diluted DMSO spike to pre-warmed (37°C) buffer while vortexing the buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) if possible.[2]

Protocol B: Cyclodextrin Complexation (Biological Assays)

Best for: Cell culture, animal studies, or when DMSO toxicity is a concern.[1] This method encapsulates the hydrophobic drug inside a sugar "donut," preventing aggregation.[1]

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).[1]

  • Sterile Water or PBS.

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in PBS. Filter sterilize (0.22 µm).

  • Compound Stock: Dissolve this compound in 100% DMSO at 50 mM.

  • Complexation Step:

    • Add the DMSO stock slowly to the 20% HP-β-CD solution while vortexing.

    • Target a final DMSO concentration of 1–5%.

    • Example: Add 20 µL of 50 mM Drug Stock to 980 µL of 20% HP-β-CD.

  • Incubation: Shake or rotate the mixture at Room Temperature for 30–60 minutes. This allows the drug to enter the cyclodextrin cavity.

  • Usage: Dilute this complexed solution into your cell culture media. The cyclodextrin prevents the drug from crashing out when the DMSO is diluted further.

Part 4: Data & Specifications

Solubility Limit Table

Approximate values based on N,N'-diarylurea class behavior.

Solvent SystemSolubility LimitComments
100% DMSO ~30–50 mg/mLClear solution.[1] Stable at -20°C.
100% Ethanol ~5–10 mg/mLLower solubility than DMSO.
PBS (pH 7.4) < 0.01 mg/mLPractically insoluble.[2] "Brick dust."
PBS + 1% DMSO ~0.05 mg/mLMetastable. Precipitates over time (2-4 hrs).[2]
20% HP-β-CD ~0.5–1.0 mg/mLStable. Best for biological delivery.
Mechanism of Action: Cyclodextrin Encapsulation[3]

CD_Mechanism Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Shell) CD->Complex

Figure 2: The hydrophobic urea drug enters the non-polar cavity of the Cyclodextrin, shielding it from the aqueous environment.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I sonicate the media to re-dissolve the precipitate? A: No. Once the crystal lattice reforms (precipitate), it is thermodynamically very stable.[1] Sonication might disperse the particles into smaller fines, but it will not create a true solution. You must start over with a fresh DMSO stock and ensure better mixing or use Protocol B.

Q: Why does the solution turn cloudy after 24 hours in the incubator? A: This is "Ostwald Ripening." Small, invisible micro-crystals formed during initial dilution grow into larger, visible crystals over time.[1]

  • Fix: Use fresh solutions daily. Do not store diluted aqueous working solutions.

Q: Is the methoxy group acid-labile? A: The methoxy ether linkage is generally stable under standard physiological conditions. However, the urea linkage can hydrolyze under extreme acidic or basic conditions (pH < 2 or > 12) at high temperatures, releasing 4-methoxyaniline (p-anisidine), which is toxic.[1] Avoid extreme pH.

Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes, surfactants like Tween 80 (0.1% - 0.5%) can help, but they are often more cytotoxic to sensitive cell lines than Cyclodextrins.[1] If your cells tolerate Tween, it is a cheaper alternative.[1]

References

  • Cayman Chemical. (2022).[1][2] 1,3-Diphenylurea Product Information. (General solubility data for the diarylurea class).

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (Validation of Protocol B).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[6] Journal of Pharmacological and Toxicological Methods. (Concept of LogP and solubility).

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-3-phenylurea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions regarding the catalytic synthesis of this and related unsymmetrical diaryl ureas. Our focus is on providing practical, field-proven insights to overcome common experimental challenges and to explore modern, efficient, and safer catalytic systems.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, particularly when exploring alternative catalytic routes.

Question 1: My reaction is producing a significant amount of symmetrical byproducts, such as 1,3-diphenylurea and 1,3-bis(4-methoxyphenyl)urea. What is causing this and how can I prevent it?

Answer:

The formation of symmetrical ureas is a classic challenge in the synthesis of unsymmetrical diaryl ureas, especially in one-pot procedures.[1][2]

Probable Causes:

  • In-Situ Isocyanate Reactivity: In methods where an isocyanate is generated in situ (e.g., from a dioxazolone or via carbonylation), the newly formed phenyl isocyanate can react with the starting 4-methoxyaniline, but it can also react with any unreacted aniline starting material if the reaction is not carefully controlled. Similarly, if 4-methoxyaniline is converted to its isocyanate, it can react with unreacted 4-methoxyaniline.

  • Hydrolysis of Isocyanate: If there is residual moisture in your solvents or reagents, the isocyanate intermediate can hydrolyze to form an amine (aniline from phenyl isocyanate). This amine can then react with another molecule of the isocyanate to yield the symmetrical 1,3-diphenylurea.[1]

  • Thermal Decomposition and Rearrangement: At elevated temperatures, the desired unsymmetrical urea product can sometimes undergo thermal decomposition, potentially leading to the formation of isocyanates and amines that can then recombine to form more stable symmetrical ureas.[3] A classic example involves heating an aniline with urea, where the initially formed phenylurea can react further to produce the symmetrical carbanilide (1,3-diphenylurea).[4]

Solutions & Protocols:

  • Control Reagent Addition: In a stepwise approach, ensure the complete conversion of the first amine to the isocyanate or an activated intermediate (like a carbamate) before adding the second amine.[5][6] For one-pot reactions, slow, controlled addition of the second amine to the reaction mixture containing the in situ generated isocyanate is crucial.

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[7]

  • Optimize Temperature: Lowering the reaction temperature can often suppress the formation of symmetrical byproducts by preventing both product decomposition and unwanted side reactions.[1][3] For instance, when using 3-phenyl-1,4,2-dioxazol-5-one as an isocyanate surrogate, heating at 45-60°C gives excellent yields of the unsymmetrical product, while higher temperatures (90°C) can lead to decreased yields due to isocyanate decomposition.[1]

  • Choice of Catalyst/Base: The base used can influence the outcome. For example, in the synthesis using dioxazolones, sodium acetate (NaOAc) in methanol (MeOH) was found to be highly effective in promoting the desired unsymmetrical urea formation.[1]

Question 2: The reaction yield is very low, or the reaction is not proceeding to completion. What factors should I investigate?

Answer:

Low conversion is a common hurdle that can often be resolved by systematically evaluating the reaction parameters.

Probable Causes:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your specific reaction conditions (temperature, solvent, substrate concentration).

  • Poor Reagent Purity: Impurities in starting materials (4-methoxyaniline, phenyl isocyanate, or their precursors) or solvents can poison the catalyst or introduce side reactions.[7]

  • Suboptimal Reaction Conditions: Temperature, pressure (in carbonylation reactions), and reaction time are critical variables. For instance, reactions involving the direct carbonylation of amines often require specific catalysts and conditions to be effective.[8][9]

  • Poor Solubility: If reactants or catalysts are not well-solubilized in the chosen solvent, the reaction kinetics can be severely hindered.

Solutions & Protocols:

  • Catalyst Screening: If you are exploring alternative routes, a catalyst screen is essential. For isocyanate-free methods, catalysts like potassium methoxide (KOMe) have shown higher activity than organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for carbamate aminolysis.[10][11]

  • Verify Reagent Quality: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Always use dry, high-purity solvents.

  • Systematic Condition Optimization:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS.

    • Concentration: Vary the concentration of your reactants. Sometimes, higher concentrations can improve reaction rates.

    • Time: Run a time-course experiment to determine when the reaction reaches completion and to check for product degradation over time.[7]

  • Solvent Selection: Choose a solvent that effectively dissolves all reactants and catalysts. For the reaction of 3-phenyl-1,4,2-dioxazol-5-one with p-anisidine, methanol and ethyl acetate were found to be superior solvents.[1][12]

Question 3: I am having difficulty purifying the final this compound product from the reaction mixture. What are the best practices?

Answer:

Purification can be challenging due to the presence of structurally similar byproducts.

Probable Causes:

  • Presence of Symmetrical Ureas: As discussed, 1,3-diphenylurea and 1,3-bis(4-methoxyphenyl)urea are common impurities that can co-crystallize with the desired product.

  • Unreacted Starting Materials: Residual 4-methoxyaniline or other amine precursors can be difficult to remove.

  • Catalyst Residues: Metal-based catalysts or organic bases may remain in the crude product.

Solutions & Protocols:

  • Precipitation/Filtration: In many optimized procedures, the desired unsymmetrical urea conveniently precipitates from the reaction mixture upon cooling.[1] This allows for simple isolation by filtration, often yielding a product of high purity without the need for chromatography.

  • Recrystallization: If impurities are present, recrystallization is a powerful purification technique. A solvent system should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble. For phenylurea derivatives, solvents like ethanol or aqueous methanol are often effective.[4]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A solvent system (e.g., hexane/ethyl acetate) should be developed using TLC to achieve good separation between the product and impurities.

  • Aqueous Workup: To remove basic or acidic impurities (like unreacted amines or catalyst residues), an aqueous workup can be performed before final purification. This involves dissolving the crude product in an organic solvent and washing with a dilute acid (to remove amines) or base, followed by water and brine.

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic, isocyanate-free alternatives to the traditional synthesis of this compound?

A1: Due to the high toxicity of isocyanates and their precursor, phosgene, several safer, catalytically driven alternatives have been developed.[9][13][14] Key strategies include:

  • In-Situ Isocyanate Generation from Dioxazolones: 3-Substituted-1,4,2-dioxazol-5-ones can serve as excellent isocyanate precursors.[1] In the presence of a mild base like sodium acetate and gentle heating, they decompose to release CO2 and the corresponding isocyanate, which is immediately trapped by the amine (4-methoxyaniline) to form the desired urea. This method avoids the handling of free isocyanates.[1][12]

  • Catalytic Carbonylation of Amines: This involves reacting amines directly with a carbon source like carbon monoxide (CO), carbon dioxide (CO2), or a carbonate derivative in the presence of a catalyst.[8][9]

    • From Amines and CO/CO2: Electrochemical methods using catalysts like palladium-copper nanoparticles can directly convert N2 and CO2 to urea, representing a green but less specific approach.[15][16][17]

    • From Carbamate Intermediates: Amines can be reacted with reagents like dimethyl carbonate to form carbamates. These stable intermediates can then be reacted with a second amine in a catalyzed aminolysis reaction to form the urea.[10][11]

  • Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed methods have been developed for the cross-coupling of aryl chlorides or triflates with sodium cyanate or for the amidation of aryl halides with N-aryl ureas.[3][5]

  • Copper-Catalyzed Synthesis from Isocyanides: A novel approach uses copper salts to catalyze the reaction of aryl isocyanides with O-benzoyl hydroxylamines to generate unsymmetrical ureas under mild conditions.[8]

Q2: How do I select the best alternative catalyst for my synthesis?

A2: The choice of catalyst depends heavily on the chosen synthetic route. The diagram below outlines a general workflow for selecting and optimizing a catalyst for a chosen isocyanate-free pathway.

Workflow for Catalyst Selection and Optimization

G cluster_0 Phase 1: Route Selection cluster_1 Phase 2: Initial Catalyst Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Scale-Up A Define Safety & Green Chemistry Goals (e.g., Avoid Isocyanates) B Select Isocyanate-Free Route (e.g., Dioxazolone, Carbamate, Carbonylation) A->B C Literature Search for Candidate Catalysts (e.g., Bases, Metal Complexes) B->C D Perform Small-Scale Screening Reactions (Vary Catalyst Type) C->D E Analyze Yield & Purity (TLC, LC-MS, NMR) D->E F Select Top Performing Catalyst(s) E->F G Optimize Reaction Conditions - Catalyst Loading - Temperature - Solvent - Time F->G H Validate Optimized Protocol G->H I Scale-Up Synthesis H->I H->I J Confirm Product Identity & Purity I->J

Caption: Catalyst selection workflow for urea synthesis.

Q3: Can you provide a summary of different catalytic systems and their typical conditions?

A3: Certainly. The table below summarizes key data for alternative catalytic approaches to unsymmetrical diaryl ureas.

Synthetic RouteReactantsCatalyst/ReagentSolventTemp. (°C)Yield (%)Key AdvantagesRef.
Dioxazolone 3-Phenyl-1,4,2-dioxazolone + p-AnisidineSodium Acetate (NaOAc)Methanol (MeOH)6096Isocyanate-free, mild conditions, high yield, simple filtration.[1]
Carbamate Aminolysis N-Aryl Carbamate + AminePotassium Methoxide (KOMe)N/AVariesGoodUses stable carbamate intermediates, avoids free isocyanates.[10][11]
Copper Catalysis Aryl Isocyanide + O-Benzoyl HydroxylamineCopper Acetate (CuOAc)THF3060-80Mild conditions, novel route, avoids isocyanates.[8]
Carbonylation 4-Methoxyaniline + Triphosgene, then PhenylamineTriethylamine (Et3N)THFRT72Uses a safer phosgene substitute, good yield.[5]
Pd Cross-Coupling Aryl Halide + N-Aryl UreaPd(OAc)2 / LigandToluene60-11080-90Good functional group tolerance, high yields.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Dioxazolone Method[1]

This protocol is adapted from the environmentally benign synthesis using an isocyanate surrogate.

  • Reaction Setup: To a round-bottom flask, add 3-phenyl-1,4,2-dioxazol-5-one (1.0 eq.), p-anisidine (1.0 eq.), and sodium acetate (1.0 eq.).

  • Solvent Addition: Add methanol (MeOH) to achieve a reaction concentration of approximately 0.3 M.

  • Reaction: Place a condenser on the flask and heat the mixture to 60°C with stirring. The reaction is typically complete within 30-60 minutes. Often, the product will begin to precipitate from the solution.

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold methanol.

  • Purification: The filtered product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.

References

  • Recent Advances in Green C-N Coupling for Urea Synthesis. Chinese Journal of Catalysis.
  • Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines. Chemical Science (RSC Publishing).
  • Combined catalyst–pathway design for efficient and green urea synthesis. RSC Publishing.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Available at: [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available at: [Link]

  • Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. PMC. Available at: [Link]

  • A green route to urea. C&EN Global Enterprise - ACS Publications. Available at: [Link]

  • Electrocatalytic C–N coupling for urea synthesis: a critical review. Green Chemistry (RSC Publishing). Available at: [Link]

  • Catalysts for isocyanate-free polyurea synthesis : mechanism and application. Pure. Available at: [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. Available at: [Link]

  • Novel isocyanate-free synthesis of polyurea. HIMS - University of Amsterdam. Available at: [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical. Available at: [Link]

  • Electrosynthesis of Green Urea by co-reduction of N2 and CO2 Using Dual Active Sites of Copper Phthalocyanine Nanotube. ChemRxiv. Available at: [Link]

  • A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. TUE Research portal - Eindhoven University of Technology. Available at: [Link]

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  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Available at: [Link]

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  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Urea Formation. Organic Chemistry Portal. Available at: [Link]

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  • Phenylurea. Organic Syntheses Procedure. Available at: [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. Available at: [Link]

  • Process for preparing certain phenyl urea compounds. Google Patents.
  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PMC. Available at: [Link]

  • Synthesis method of 1-methyl-1-methoxyl-3-phenylurea. Google Patents.
  • A Perspective Approach to Sustainable Routes for Non-Isocyanate Polyurethanes. MDPI. Available at: [Link]

  • Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • Environmentally friendly polyurethanes based on non-isocyanate synthesis. Aalto University. Available at: [Link]

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  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. Available at: [Link]

  • Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea. Google Patents.
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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-(4-Methoxyphenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the unambiguous structural elucidation and purity assessment of synthesized compounds are paramount. This guide provides a comprehensive analysis of 1-(4-Methoxyphenyl)-3-phenylurea, a substituted urea derivative of interest in medicinal chemistry. We will delve into a detailed interpretation of its 1H NMR spectrum, the cornerstone of structural analysis for organic molecules. Furthermore, we will objectively compare the utility of 1H NMR with other powerful analytical techniques, including 13C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is designed to equip researchers with the critical insights needed to select the most appropriate analytical strategies for the comprehensive characterization of such compounds.

The Decisive Power of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of hydrogen nuclei, it provides a detailed map of the chemical environment of each proton, revealing crucial information about molecular structure, connectivity, and even stereochemistry.

Interpreting the 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), exhibits a series of distinct signals. The chemical shift (δ), multiplicity, and integration of each signal are key to its assignment.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Based on spectral data for analogous compounds, the expected 1H NMR signals for this compound in CDCl3 are as follows[1]:

  • -OCH3 (Methoxy Group): A sharp singlet at approximately δ 3.82 ppm , integrating to three protons. This signal is characteristic of methoxy protons and its singlet nature indicates no adjacent protons to couple with.

  • Aromatic Protons (H-2, H-6, H-3, H-5): The protons on the 4-methoxyphenyl ring appear as a multiplet in the region of δ 6.95-6.96 ppm [1]. Due to the electron-donating nature of the methoxy group, these protons are shielded and appear at a higher field (lower ppm) compared to the protons on the unsubstituted phenyl ring. The protons ortho to the methoxy group (H-3, H-5) and meta to the methoxy group (H-2, H-6) will have slightly different chemical shifts, often resulting in a complex splitting pattern that can appear as two overlapping doublets (an AA'BB' system).

  • Aromatic Protons (H-2', H-6', H-3', H-5', H-4'): The protons on the phenyl ring typically appear as a multiplet in the range of δ 7.20-7.66 ppm [1]. These protons are less shielded than those on the methoxyphenyl ring.

  • -NH Protons (Urea Linkage): The two N-H protons of the urea linkage give rise to two separate signals, often appearing as broad singlets. In CDCl3, these can be found around δ 6.10 ppm and δ 7.10 ppm [1]. The broadness of these peaks is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange with trace amounts of water in the solvent. Their chemical shifts are highly dependent on solvent and concentration.

Proton Assignment Expected Chemical Shift (δ, ppm) in CDCl3 Multiplicity Integration
-OCH3~ 3.82Singlet (s)3H
Aromatic H (4-methoxyphenyl)~ 6.95-6.96Multiplet (m)4H
Aromatic H (phenyl)~ 7.20-7.66Multiplet (m)5H
-NH (urea)~ 6.10 and ~ 7.10Singlet (s)1H + 1H

Table 1: Predicted 1H NMR Spectral Data for this compound in CDCl3.

A Comparative Analysis of Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound often necessitates the use of complementary analytical techniques. Each method provides unique information, and their combined application ensures the highest level of confidence in the identity and purity of the compound.

G cluster_main Analytical Workflow for this compound cluster_analysis Structural & Purity Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HNMR 1H NMR (Structure, Connectivity) Purification->HNMR CNMR 13C NMR (Carbon Skeleton) Purification->CNMR FTIR FT-IR (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC HPLC (Purity, Quantification) Purification->HPLC Final Characterized Compound HNMR->Final CNMR->Final FTIR->Final MS->Final HPLC->Final

Caption: A typical analytical workflow for the characterization of a synthesized compound.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the 13C NMR spectrum would show distinct signals for each unique carbon atom.

  • Strengths: Directly observes the carbon framework, providing complementary information to 1H NMR. It is particularly useful for identifying quaternary carbons that are not visible in the 1H NMR spectrum.

  • Weaknesses: 13C has a low natural abundance (1.1%), resulting in lower sensitivity compared to 1H NMR. This necessitates longer acquisition times or more concentrated samples.

  • Application to this compound: The spectrum would confirm the number of unique carbon environments. Key signals would include the carbonyl carbon of the urea group (~155-158 ppm), the methoxy carbon (~56 ppm), and the various aromatic carbons. For instance, the carbon attached to the oxygen of the methoxy group would appear significantly downfield compared to other aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Strengths: Excellent for the rapid confirmation of key functional groups. It is a relatively inexpensive and easy-to-use technique.

  • Weaknesses: Provides limited information about the overall molecular structure and connectivity. The "fingerprint region" (below 1500 cm-1) can be complex and difficult to interpret for closely related compounds.

  • Application to this compound: The FT-IR spectrum would clearly show characteristic absorption bands for the N-H stretching of the urea group (around 3300 cm-1), the C=O stretching of the urea carbonyl (around 1630-1680 cm-1), C-O stretching of the methoxy group (around 1240 cm-1), and various C-H and C=C stretching and bending vibrations from the aromatic rings[2].

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

  • Strengths: Extremely sensitive, requiring only a very small amount of sample. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.

  • Weaknesses: Isomeric compounds cannot be distinguished by MS alone. The fragmentation patterns can sometimes be complex and difficult to interpret without prior knowledge of the structure.

  • Application to this compound: Mass spectrometry would confirm the molecular weight of the compound (242.27 g/mol ). The mass spectrum would show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) at m/z 242 or 243, respectively. Fragmentation patterns could provide further structural information, such as the cleavage of the urea linkage.

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for assessing the purity of a synthesized compound.

  • Strengths: Provides a quantitative measure of purity. It can be used to separate the target compound from starting materials, byproducts, and other impurities. Different detectors (e.g., UV-Vis, DAD) can be used for detection and quantification[3][4].

  • Weaknesses: Does not provide direct structural information about the compound itself, only its retention time and purity relative to other components in the sample.

  • Application to this compound: An HPLC method can be developed to determine the purity of a synthesized batch of this compound. A single, sharp peak at a specific retention time would indicate a high degree of purity. The peak area can be used to quantify the amount of the compound present.

Technique Information Provided Strengths Weaknesses Application to this compound
1H NMR Proton environment, connectivityHigh resolution, detailed structural informationCan have overlapping signals, requires deuterated solventsDefinitive structural elucidation
13C NMR Carbon skeletonComplements 1H NMR, shows all carbonsLower sensitivity than 1H NMRConfirms carbon framework
FT-IR Functional groupsFast, non-destructive, inexpensiveLimited structural detailConfirms presence of -NH, C=O, C-O groups
MS Molecular weight, elemental formulaHigh sensitivity, accurate mass determinationCannot distinguish isomersConfirms molecular weight and formula
HPLC Purity, quantificationQuantitative, excellent for purity assessmentNo direct structural informationDetermines purity of the synthesized compound

Table 2: Comparison of Analytical Techniques for the Characterization of this compound.

Experimental Protocols

Protocol 1: 1H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at δ 7.26 ppm).

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce coupling information.

Protocol 2: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v), and degas it thoroughly.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantification is required.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase. Set the flow rate (e.g., 1 mL/min) and the UV detector wavelength (e.g., 254 nm).

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the column (e.g., a C18 reversed-phase column).

  • Data Acquisition and Analysis: Record the chromatogram. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The comprehensive characterization of this compound relies on a multi-technique approach. While 1H NMR spectroscopy provides the most detailed structural information, its combination with 13C NMR, FT-IR, Mass Spectrometry, and HPLC ensures an unambiguous identification and a reliable assessment of purity. This guide has outlined the principles and practical considerations for each of these techniques, empowering researchers to make informed decisions in their analytical workflows and ensuring the integrity of their scientific findings.

References

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A Comparative Analysis of 1-(4-Methoxyphenyl)-3-phenylurea and 1,3-diphenylurea: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug discovery, urea derivatives represent a cornerstone scaffold, lauded for their versatile biological activities. Among these, N,N'-diaryl ureas have garnered significant attention. This technical guide provides a comprehensive comparison of two such analogs: 1-(4-Methoxyphenyl)-3-phenylurea and the parent compound, 1,3-diphenylurea. We will delve into their physicochemical properties, synthesis, and critically evaluate their performance in key biological applications, supported by experimental data and detailed protocols.

Introduction: Structural Nuances and Potential Applications

1,3-diphenylurea (DPU) is a symmetrical arylurea that has long been recognized for its cytokinin-like activity in plants[1][2][3][4]. Its ability to promote cell division and differentiation has made it a subject of interest in agricultural and plant biotechnology research[2][4]. More recently, the diphenylurea scaffold has been explored for a wider range of bioactivities, including anticancer and antimicrobial applications[4][5].

This compound introduces a methoxy group on one of the phenyl rings, creating an asymmetrical molecule. This seemingly minor structural modification can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. The methoxy group, a common pharmacophore in medicinal chemistry, can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties and can also be involved in key binding interactions with target proteins[6]. This guide will explore how the addition of the methoxy group differentiates the performance of this compound from its parent compound, 1,3-diphenylurea.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in experimental settings, influencing factors such as solubility in assay media and potential for passive diffusion across cell membranes.

PropertyThis compound1,3-diphenylurea
Molecular Formula C₁₄H₁₄N₂O₂C₁₃H₁₂N₂O
Molecular Weight 242.27 g/mol 212.25 g/mol
Melting Point 186-190 °C238-241 °C
Appearance Off-white solidWhite to off-white crystalline solid
Solubility Soluble in DMSO, DMF. Sparingly soluble in aqueous buffers.Soluble in DMSO, DMF, methanol. Sparingly soluble in water.

Synthesis of this compound and 1,3-diphenylurea

The synthesis of unsymmetrical and symmetrical diaryl ureas can be readily achieved through several established methods. The most common approach involves the reaction of an isocyanate with an amine.

General Synthesis Workflow

The synthesis of both compounds generally follows the reaction of a phenyl isocyanate with an appropriate aniline derivative.

Synthesis cluster_synthesis General Synthesis of Diaryl Ureas Isocyanate Phenyl Isocyanate Product 1,3-Diphenylurea or This compound Isocyanate->Product Aniline Aniline or 4-Methoxyaniline Aniline->Product Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Product

Caption: General synthetic route for diaryl ureas.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound.

Materials:

  • Phenyl isocyanate

  • 4-Methoxyaniline

  • Anhydrous toluene

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Standard glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-methoxyaniline in anhydrous toluene.

  • Slowly add 1.05 equivalents of phenyl isocyanate to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold toluene to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as an off-white solid.

Note: The synthesis of 1,3-diphenylurea follows a similar procedure, substituting 4-methoxyaniline with aniline.

Comparative Biological Performance

The true differentiation between these two molecules lies in their biological activities. Phenylurea derivatives are known to exhibit a range of effects, and the introduction of a methoxy group can modulate this activity.

Cytokinin-like Activity

1,3-diphenylurea is a well-established synthetic cytokinin[1][2]. Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various aspects of plant growth and development[1]. The cytokinin signaling pathway is a multi-step phosphorelay system initiated by the binding of cytokinins to histidine kinase receptors[7][8][9]. Phenylurea derivatives are thought to activate this pathway by binding to these receptors[7][9].

Cytokinin_Signaling cluster_pathway Cytokinin Signaling Pathway CK Cytokinin (or Phenylurea) Receptor Histidine Kinase Receptor (e.g., AHK3, AHK4) CK->Receptor Binding Phosphorylation1 Autophosphorylation Receptor->Phosphorylation1 Triggers AHP Histidine Phosphotransfer Proteins (AHPs) Phosphorylation1->AHP Phosphate Transfer Phosphorylation2 Phosphotransfer AHP->Phosphorylation2 ARR Response Regulators (ARRs) in Nucleus Phosphorylation2->ARR Gene_Expression Activation of Cytokinin-Responsive Genes ARR->Gene_Expression Leads to

Caption: Simplified diagram of the cytokinin signaling pathway.

Experimental Protocol: Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a classic method to assess the ability of a compound to promote cell division and growth in plant tissue culture.

Materials:

  • Tobacco (Nicotiana tabacum) callus culture

  • Murashige and Skoog (MS) basal medium

  • Auxin (e.g., 2,4-Dichlorophenoxyacetic acid)

  • Test compounds (1,3-diphenylurea and this compound) dissolved in DMSO

  • Sterile petri dishes and culture vessels

Procedure:

  • Prepare MS medium supplemented with a constant, optimal concentration of auxin (e.g., 2 mg/L 2,4-D).

  • Prepare a series of media plates containing different concentrations of the test compounds (e.g., 0, 0.1, 1, 10, 100 µM).

  • Inoculate each plate with a small, pre-weighed piece of tobacco callus.

  • Incubate the cultures in the dark at 25°C for 4-6 weeks.

  • Measure the fresh weight of the callus tissue to determine the growth-promoting effect of the compounds.

  • Compare the dose-response curves of the test compounds to that of a standard cytokinin (e.g., kinetin) to determine their relative activity.

Herbicidal Activity

Phenylurea derivatives are a major class of herbicides that act by inhibiting photosynthesis[10][11][12]. They block electron transport in photosystem II (PSII) by binding to the D1 protein, which disrupts the plant's ability to produce energy[10].

1,3-diphenylurea itself is not a commercially prominent herbicide, with more substituted analogs like diuron and linuron being more widely used. However, its basic structure forms the foundation for this class of herbicides.

Anticancer Activity

The diphenylurea scaffold is a key pharmacophore in several approved anticancer drugs, such as sorafenib[6]. These drugs often function as kinase inhibitors. The urea moiety is crucial for binding to the target protein through hydrogen bond interactions.

Recent research has focused on synthesizing and evaluating novel derivatives of This compound for their antiproliferative activity[13][14][15]. While specific IC50 values for the parent compound are not consistently reported, studies on its derivatives show potent anticancer activity against various cancer cell lines, including lung, colorectal, and prostate cancer[14][15]. For instance, certain derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, which contains the this compound core, have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colorectal cancer) cell lines[13][14][15]. One study reported a derivative of this compound with an IC50 of 2.59 µM against HeLa cells[13]. Another study on novel derivatives of N,N′-diphenylurea linked with 1,2,3-triazole, where one of the phenyl rings was a methoxyphenyl group, showed IC50 values of 10.80 µM and 11.62 µM against HuH-7 liver cancer cells[16]. These findings suggest that the this compound scaffold is a promising starting point for the development of novel anticancer agents.

The anticancer activity of 1,3-diphenylurea itself is less explored compared to its more complex derivatives. However, given that the diphenylurea moiety is a key feature of many kinase inhibitors, it is plausible that the parent compound exhibits some level of antiproliferative activity, though likely less potent than its optimized derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Some urea derivatives have been investigated for their antimicrobial properties. While the provided search results did not contain specific antimicrobial data for This compound , a study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which contain a related structural motif, showed antibacterial activity against various bacterial strains[17]. This suggests that the methoxyphenyl group can be part of a pharmacophore with antimicrobial potential.

Similarly, while direct evidence for the antimicrobial activity of 1,3-diphenylurea was not prominent in the search results, some novel diphenylurea derivatives have been identified as a new class of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA)[4][18].

Comparative Summary and Future Directions

FeatureThis compound1,3-diphenylurea
Primary Established Activity Scaffold for anticancer drug development.Cytokinin-like activity in plants.
Potential Herbicidal Activity Likely, based on phenylurea structure.Foundational structure for phenylurea herbicides.
Anticancer Potential Derivatives show significant activity (low µM IC50 values).Less explored, but the core scaffold is present in known inhibitors.
Antimicrobial Potential Derivatives of related structures show activity.Derivatives show activity against MRSA.
Key Structural Feature Asymmetrical with an electron-donating methoxy group.Symmetrical parent compound.

For researchers and drug development professionals, this compound represents a valuable starting point for generating novel kinase inhibitors and other targeted therapies. The methoxy group provides a handle for further chemical modification and can favorably influence the pharmacokinetic properties of the resulting drug candidates.

Future comparative studies should focus on directly evaluating the cytokinin, herbicidal, and antiproliferative activities of both parent compounds under identical experimental conditions. This would provide a clearer understanding of the specific contribution of the methoxy group to the biological activity profile of the diphenylurea scaffold.

References

  • Cytokinin Signaling Pathway. Molecular Biology. 2007. Available at: [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PMC. Available at: [Link]

  • Receptor Properties and Features of Cytokinin Signaling. PMC. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. 2023. Available at: [Link]

  • Cytokinins. BioOne. 2014. Available at: [Link]

  • Cytokinin. Wikipedia. Available at: [Link]

  • Phenylurea Herbicides. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC. 2020. Available at: [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PubMed. 2020. Available at: [Link]

  • Effect of Cl-Substitution on Rooting- or Cytokinin-like Activity of Diphenylurea Derivatives. ResearchGate. 2004. Available at: [Link]

  • Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Taylor & Francis Online. 2023. Available at: [Link]

  • COMPARISON OF STIMULATORY EFFECT OF CYTOKININS ADENINE AND UREA DERIVATIVES ON THE LEVEL OF SOME COMPONENTS IN WOLFFIA ARRHIZA. Acta Societatis Botanicorum Poloniae. 2005. Available at: [Link]

  • New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture. ISHS. Available at: [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed. 2023. Available at: [Link]

  • Cytokinin activity of some substituted ureas and thioureas. The Royal Society. Available at: [Link]

  • Molecular Clustering of Phenylurea Herbicides: Comparison with Sulphonylureas, Pesticides and Persistent Organic Pollutants. Semantic Scholar. 2014. Available at: [Link]

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PMC. 2023. Available at: [Link]

  • Cytokinin Activity Induced by Thidiazuron. PMC. Available at: [Link]

  • Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. Semantic Scholar. Available at: [Link]

  • Influence of photosynthesis inhibitors on chlorophyll content in redroot pigweed and lettuce. Faculty of Agriculture Publications. Available at: [Link]

  • Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. PMC. Available at: [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. 2021. Available at: [Link]

  • Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. ResearchGate. 2022. Available at: [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. 2023. Available at: [Link]

  • Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. PMC. Available at: [Link]

  • 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea (chlorbromuron). PMC. Available at: [Link]

  • Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate. 2014. Available at: [Link]

  • In vitro cytotoxicity of urea derivatives on normal cells a. ResearchGate. Available at: [Link]

  • Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. PubMed. 2001. Available at: [Link]

  • 1-(4-chlorophenyl)-3-(4-methoxyphenyl)urea. PubChem. Available at: [Link]

  • Chemistry of Phenylurea Cytokinins. ResearchGate. Available at: [Link]

  • Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. PubMed. 2011. Available at: [Link]

  • A Phenylurea Cytokinin, CPPU, Elevated Reducing Sugar and Correlated to Andrographolide Contents in Leaves of Andrographis paniculata (Burm. F.) Wall. Ex Nees. PubMed. 2016. Available at: [Link]

  • Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus. PLOS. 2017. Available at: [Link]

  • effect of purine and phenylurea cytokinins on peroxidase activity in relation to apical dominance of in vitro cultivated rosa hybrida l. Bio21. Available at: [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. 2022. Available at: [Link]

  • Cytokinin- and Auxin-Based Plant Growth Regulators Enhance Cell Expansion, Yield Performance, and Fruit Quality in 'Maxi Gala' Apple Fruits in Southern Brazil. MDPI. 2023. Available at: [Link]

  • Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. MDPI. 2024. Available at: [Link]

  • Phototransformation of metoxuron [3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea] in aqueous solution. PubMed. 2001. Available at: [Link]

  • Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. PMC. 2024. Available at: [Link]

Sources

Technical Comparison: Validating C14H14N2O2 Purity

Author: BenchChem Technical Support Team. Date: February 2026

Combustion Analysis (CHN) vs. Orthogonal Techniques

Executive Summary & Core Directive

In the development of small-molecule Active Pharmaceutical Ingredients (APIs), confirming the elemental composition of a candidate molecule is the first gate of "Identity and Purity" validation. For a molecule with the formula C₁₄H₁₄N₂O₂ (MW: 242.27 g/mol ), relying solely on a single analytical technique can lead to costly downstream failures.

This guide provides a rigorous technical comparison between the traditional "Gold Standard"—Combustion Analysis (CHN) —and modern orthogonal alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We move beyond simple definitions to explore the causality of experimental error and provide self-validating protocols.

Theoretical Baseline: The "Perfect" C₁₄H₁₄N₂O₂

Before assessing experimental data, we must establish the theoretical baseline. Elemental analysis measures the mass fraction of each element.

Molecular Weight Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total MW: 242.278 g/mol

Theoretical Composition (Target Values):

ElementCalculationTheoretical Mass %Acceptable Range (

)
Carbon

69.41% 69.01% – 69.81%
Hydrogen

5.82% 5.42% – 6.22%
Nitrogen

11.56% 11.16% – 11.96%
Oxygen Calculated by difference13.21% N/A (Directly measured in CHNS-O)

Expert Insight: The industry standard for purity acceptance in peer-reviewed journals (e.g., J. Med. Chem.) is a deviation of


 from the theoretical value. A deviation >0.4% typically implies solvent entrapment (water/DCM) or inorganic contamination.
Methodology Comparison: CHN vs. qNMR vs. HRMS

This section objectively compares the three primary methods used to validate the C₁₄H₁₄N₂O₂ formula.

Table 1: Comparative Performance Matrix
FeatureMethod A: Automated Combustion (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output Mass % of C, H, N (Bulk Purity)Molar Purity % (Specific Structure)Exact Mass (

) (Formula Confirmation)
Sample Requirement 1–3 mg (Destructive)5–10 mg (Non-destructive/Recoverable)< 0.1 mg (Destructive)
Precision High (

)
High (

) depends on IS
High (< 5 ppm mass accuracy)
Blind Spots Cannot detect non-combustible impurities (inorganics/ash).Requires soluble sample; overlapping peaks can mask impurities.Cannot determine bulk purity. Only confirms the presence of the molecule.
Common Failure Mode Incomplete Combustion: N-N bonds or heterocycles form coke.Hygroscopicity: Weighing errors of the internal standard (IS).Ion Suppression: Salts suppress ionization, giving false negatives.
Verdict Gold Standard for bulk verification.Best Orthogonal check for solvent content.Qualitative Only.
Detailed Experimental Protocols
Protocol A: Automated Combustion Analysis (CHN)

The Self-Validating System

Objective: Determine mass % of C, H, N to within


 of theoretical.
  • Sample Pre-treatment (Critical Step):

    • Dry C₁₄H₁₄N₂O₂ sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Why? Water is 11% Hydrogen. Even trace moisture will artificially inflate the %H value and dilute %C.

  • Micro-Weighing:

    • Calibrate microbalance using a standard weight (e.g., 100 mg Class E2).

    • Weigh 1.500–2.500 mg of sample into a tin capsule. Fold tightly to exclude air (which contains N₂).

  • Combustion (The "Flash"):

    • Drop capsule into combustion reactor at 975°C with excess Oxygen.

    • Reaction: Sample + O₂

      
       CO₂ + H₂O + NOx + Ash.
      
    • Dynamic Flash: Temperature momentarily spikes to ~1800°C, ensuring breakdown of refractory rings.

  • Reduction & Separation:

    • Gas stream passes over Copper (Cu) wires at 650°C.

    • Mechanism:[1][2][3][4][5] NOx reduces to N₂; excess O₂ is trapped as CuO.

    • Gases (N₂, CO₂, H₂O) are separated via GC column.

  • Detection:

    • Thermal Conductivity Detector (TCD) measures signal vs. Acetanilide standard.

Protocol B: Quantitative NMR (qNMR)

The Specificity Check

Objective: Calculate absolute purity using an Internal Standard (IS).

  • Selection of IS: Choose Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Requirement: IS signals must not overlap with C₁₄H₁₄N₂O₂ signals.

  • Preparation:

    • Weigh exactly

      
       (~10 mg) and 
      
      
      
      (~5 mg) into the same vial.
    • Dissolve in deuterated solvent (e.g., DMSO-

      
      ) to ensure complete relaxation.
      
  • Acquisition:

    • Pulse delay (

      
      ) must be 
      
      
      
      (longest relaxation time) to ensure 99.9% magnetization recovery.
    • Acquire 64 scans minimum.

  • Calculation:

    
    
    
    • Where

      
      =Integral area, 
      
      
      
      =Number of protons,
      
      
      =Molar mass,
      
      
      =Weighed mass,
      
      
      =Purity of IS.
Visualization: The Validation Logic Flow

The following diagram illustrates the decision-making process when validating a new batch of C₁₄H₁₄N₂O₂.

ValidationFlow Start Synthesized Compound (C14H14N2O2) Drying Step 1: Vacuum Drying (Remove Solvents/H2O) Start->Drying Weighing Step 2: Micro-Weighing (Tin Capsule) Drying->Weighing Combustion Step 3: CHN Analysis (Combustion @ 975°C) Weighing->Combustion ResultCheck Data vs. Theoretical (± 0.4% Tolerance) Combustion->ResultCheck Pass PASS: Bulk Purity Confirmed Proceed to Bio-Assay ResultCheck->Pass Within Limits Fail FAIL: Deviation > 0.4% ResultCheck->Fail Outside Limits Troubleshoot Troubleshoot: 1. High %H? -> Wet Sample 2. Low %C? -> Inorganic Salts 3. Low %N? -> Incomplete Combustion Fail->Troubleshoot Orthogonal Step 4: Orthogonal Check (qNMR or HRMS) Troubleshoot->Orthogonal Orthogonal->Pass Purity Verified via qNMR

Figure 1: Decision logic for elemental validation. Note that "Fail" results often trigger an orthogonal check (qNMR) to distinguish between impure synthesis and solvated crystals.

Expert Troubleshooting: The Nitrogen Trap

For C₁₄H₁₄N₂O₂, the Nitrogen content (11.56%) is significant. A common error in CHN analysis of nitrogenous heterocycles is Low Nitrogen Recovery .

  • Cause: Some N-containing rings (like pyridines or imidazoles) are thermally stable and form "coke" (charcoal) rather than turning into gas. Alternatively, Nitrogen oxides (NOx) may not fully reduce to N₂ gas if the Copper reduction tube is exhausted.

  • Solution:

    • Add a combustion aid (e.g., Tungsten Oxide powder) to the tin capsule to provide local oxygen flux.

    • Check the "Ash" residue. If black specks remain, combustion was incomplete.

References
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[6]

  • International Council for Harmonisation (ICH). Q3D Guideline for Elemental Impurities.[6][7]

  • 
     for elemental analysis). 
    
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

Sources

A Technical Guide to the Crystallographic Analysis of Phenylurea Compounds: A Comparative Study Centered on 1-(4-Methoxyphenyl)-3-phenylurea Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the crystal structure of N,N'-bis(4-Methoxyphenyl)urea, a close analogue of 1-(4-Methoxyphenyl)-3-phenylurea. As the experimental crystal structure of this compound is not publicly available at the time of this publication, this guide will use the detailed crystallographic data of its symmetric analogue to illustrate the principles of solid-state structural analysis and its implications for pharmaceutical development. Further comparisons with other substituted phenylurea derivatives will elucidate the impact of molecular modifications on crystal packing and intermolecular interactions.

The Critical Role of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a fundamental property that dictates many of the bulk characteristics of a substance. In the pharmaceutical industry, understanding and controlling the crystal structure of an active pharmaceutical ingredient (API) is of paramount importance. It directly influences key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant clinical and regulatory implications. Therefore, a thorough crystallographic analysis is an indispensable component of modern drug development.

Experimental Determination of Crystal Structure: A Standardized Protocol

The definitive method for elucidating the crystal structure of a small molecule is single-crystal X-ray diffraction (SC-XRD).[1][2] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Step-by-Step Methodology for Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are a prerequisite for a successful SC-XRD experiment. For phenylurea compounds, slow evaporation from a suitable solvent system (e.g., ethanol, acetone, or mixtures thereof) at a constant temperature is a common and effective crystallization technique. The goal is to obtain well-formed, defect-free crystals with dimensions typically in the range of 0.1-0.5 mm.

  • Crystal Mounting and Data Collection : A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.[1] At each orientation, the diffraction pattern of X-rays scattered by the crystal's electron density is recorded.

  • Data Processing and Structure Solution : The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The integrated intensities of the diffraction spots are then used to solve the phase problem and generate an initial electron density map. This map allows for the identification of the atomic positions in the crystal structure.

  • Structure Refinement : The initial structural model is refined against the experimental data to improve the agreement between the observed and calculated diffraction patterns. This iterative process optimizes the atomic coordinates, thermal parameters, and other structural details, resulting in a highly accurate and detailed three-dimensional model of the molecule and its packing in the crystal lattice.

Visualizing the Crystallographic Workflow

The process of determining a crystal structure can be visualized as a sequential workflow, from sample preparation to the final refined structure.

workflow Experimental Workflow for Crystal Structure Determination cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Elucidation cluster_output Final Output a Synthesis & Purification b Crystal Growth a->b c Crystal Mounting b->c d X-ray Diffraction Data Collection c->d e Data Processing & Integration d->e f Structure Solution (Phase Problem) e->f g Structure Refinement f->g h Crystallographic Information File (CIF) g->h i Structural Analysis & Validation h->i interactions Key Intermolecular Interactions in Phenylurea Crystals cluster_urea1 Molecule 1 cluster_urea2 Molecule 2 cluster_methoxy Methoxyphenyl Group N1_H N-H C2_O C=O N1_H->C2_O Strong N-H···O Hydrogen Bond C1_O C=O N2_H N-H CH_Aromatic Aromatic C-H OCH3 Methoxy O CH_Aromatic->OCH3 Weak C-H···O Interaction

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(4-Methoxyphenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery goes hand-in-hand with our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the broader community. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Methoxyphenyl)-3-phenylurea, grounded in established safety principles and regulatory compliance.

Hazard Identification and Immediate Safety Precautions

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a substituted urea compound. While specific hazard data for this exact compound is limited, data from structurally similar compounds and general chemical principles dictate a cautious approach.

Key Hazard Considerations:

  • Toxicity: Substituted ureas can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: May cause skin and eye irritation upon contact.[2]

  • Environmental Hazard: Some related urea compounds are harmful to aquatic life with long-lasting effects.[3]

Immediate Personal Protective Equipment (PPE) Requirements: Your first line of defense is appropriate PPE. The selection of PPE is not merely a box-ticking exercise; it is a direct countermeasure to the specific hazards posed by the chemical.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye Protection Chemical safety goggles or a face shield.Protects against airborne dust particles and accidental splashes. Standard safety glasses are insufficient.
Hand Protection Nitrile rubber gloves.Provides a robust barrier against skin contact. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical waste.[4]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.A NIOSH-approved respirator may be necessary if significant dust is generated and engineering controls are not sufficient to minimize inhalation of airborne particles.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation. Following this workflow ensures that the waste is handled, segregated, and stored in a manner that is safe and compliant with regulations.

Step 1: Waste Characterization

All chemical waste must be treated as hazardous unless confirmed otherwise by a qualified safety professional.[5] For this compound, assume it is a non-acutely hazardous chemical waste unless your institution's Environmental Health and Safety (EHS) department specifies otherwise.

Step 2: Segregation at the Source

Proper segregation is crucial to prevent dangerous chemical reactions.[6][7]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, compatible hazardous waste container.

  • Liquid Waste: If dissolved in a solvent, the entire solution is considered hazardous waste. The segregation will depend on the solvent used (e.g., halogenated vs. non-halogenated).

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[2][8]

Step 3: Container Selection and Labeling

The integrity of your waste container is critical to preventing leaks and ensuring safe transport.[9][10]

  • Container Choice: Use a chemically compatible container with a secure, leak-proof lid.[5][9] Often, the original product container is a suitable choice for waste accumulation.[5] The container must be in good condition, free from cracks or deterioration.[9]

  • Labeling: As soon as you begin accumulating waste in a container, it must be labeled.[5] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

    • The name of the principal investigator or research group

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[9]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[5]

  • Time Limits: Be aware of your facility's limits on how long waste can be stored in a satellite accumulation area before being transferred to a central storage facility.

Step 5: Arranging for Disposal

Never dispose of chemical waste down the drain or in the regular trash.[1][3]

  • Contact EHS: Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • Professional Disposal: The waste will be collected by trained professionals and transported to a licensed hazardous waste disposal facility, in compliance with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[10][11]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response:

    • For a small, manageable spill, and if you are trained to do so, use an appropriate spill kit to absorb the material.

    • Avoid generating dust.[12]

    • Place the absorbent material and any contaminated items into a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[12]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1]

    • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

    • In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated (this compound) is_solid Is the waste solid or a contaminated item? start->is_solid solid_waste Collect in a designated solid hazardous waste container. is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No label_container Label container immediately with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Start Date solid_waste->label_container liquid_waste Collect in a designated liquid hazardous waste container. (Segregate by solvent type). is_liquid->liquid_waste Yes is_liquid->label_container No (Consult EHS) liquid_waste->label_container store Store in a designated satellite accumulation area with secondary containment. label_container->store request_pickup Submit a waste pickup request to EHS. store->request_pickup end Professional Disposal by licensed facility request_pickup->end

Caption: Decision workflow for proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 1,1-Diethyl-3-(4-methoxyphenyl)urea.
  • Chemsrc. (2025, August 26). 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3.
  • ChemicalBook. (n.d.). This compound | 3746-53-0.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet - 1,3-Diphenylurea.
  • TCI Chemicals. (2023, May 3). SAFETY DATA SHEET - (4-Methoxyphenyl)urea.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylurea, 97%.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Santa Cruz Biotechnology. (n.d.). 1,3-Diethyl-1,3-diphenylurea Safety Data Sheet.

Sources

Personal protective equipment for handling 1-(4-Methoxyphenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

Objective: To establish a zero-exposure standard for the handling of 1-(4-Methoxyphenyl)-3-phenylurea (CAS: 3746-53-0).

The "Why" (Scientific Context): this compound is a substituted phenylurea, a class of compounds frequently utilized as herbicidal agents (inhibitors of Photosystem II) and cytokinin-like plant growth regulators.[1] While often classified as "moderate" irritants, the biological activity of the urea pharmacophore requires strict adherence to the Precautionary Principle . The primary risks are not merely acute toxicity, but the potential for respiratory sensitization and long-term aquatic toxicity.[1]

Core Safety Directive: PPE is the last line of defense.[1] The primary safety mechanism for this compound is containment .[1] All handling of dry powder must occur within a certified chemical fume hood to prevent the aerosolization of particulates, which is the primary vector for exposure.

Hazard Identification & GHS Classification

Data synthesized from current Safety Data Sheets (SDS) and structural analogs.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1]H315
Serious Eye Damage 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure 3May cause respiratory irritation.[1]H335
Aquatic Toxicity Chronic 2Toxic to aquatic life with long lasting effects.[1]H411

Personal Protective Equipment (PPE) Matrix

Selection logic based on permeation rates and physical state.

A. Hand Protection[1][3][5][6][7]
  • Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm).[1]

  • Causality: Phenylureas are organic solids that can dissolve in skin oils.[1] Latex is permeable to many organic carriers used with this compound (e.g., DMSO, Methanol).[1] Nitrile provides superior chemical resistance.[1]

  • Protocol:

    • Double-gloving is required when handling solutions >10 mM.[1]

    • Change frequency: Immediately upon splash contact or every 2 hours of continuous use.[1]

B. Eye & Face Protection[1][4][5][6]
  • Recommendation: Chemical Splash Goggles (ANSI Z87.1 compliant).[1]

  • Causality: Standard safety glasses have gaps.[1] As H319 indicates serious eye irritation, fine dust from the solid urea can bypass glasses and react with ocular moisture to cause severe irritation.[1]

  • Self-Validating Check: Goggles must form a seal against the face; if you can slide a finger under the rim, the fit is invalid.[1]

C. Respiratory Protection[1][6][7]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (If hood unavailable): NIOSH-approved N95 or P100 particulate respirator.[1]

  • Causality: The H335 hazard (Respiratory Irritation) is the most common injury vector.[1] The solid powder is often electrostatic and easily aerosolized during weighing.[1]

D. Body Protection[1][4][7][8]
  • Recommendation: 100% Cotton Lab Coat (buttoned to throat) + Long pants + Closed-toe shoes.[1]

  • Causality: Synthetic fabrics can melt if a fire occurs (though this compound is not highly flammable, solvents used with it often are).[1]

Operational Workflow: Handling & Solubilization

Step 1: Pre-Operational Verification

Before opening the vial, verify the engineering controls.[1]

  • Action: Check the fume hood monitor.

  • Validation: Flow rate must be >0.4 m/s. If the alarm is sounding, STOP .

Step 2: Weighing (The Critical Control Point)

Risk: Static charge causing powder scattering.[1]

  • Place an antistatic gun or ionizer inside the hood if available.[1]

  • Use a disposable weighing boat with a funnel neck to minimize transfer spills.[1]

  • Technique: Do not dump the powder. Tap the spatula gently against the vial wall to dislodge clumps before removing them from the container.[1]

Step 3: Solubilization
  • Solvent Choice: DMSO or Ethanol are common.[1]

  • Procedure: Add solvent to the solid.[1] Do not add solid to the solvent (reduces splash risk).[1]

  • Vortexing: Cap the vial tightly before removing it from the hood to vortex.[1] Never vortex an open container of hazardous material.

Emergency Response & Decontamination

Scenario A: Spills (Solid)
  • Isolate: Mark the area.[1]

  • Dampen: Cover the powder with a paper towel dampened with water (prevents dust cloud).[1]

  • Collect: Scoop up the damp towel and waste into a hazardous waste bag.

  • Clean: Wipe surface with 70% Ethanol, then soap and water.[1]

Scenario B: Exposure
  • Eye Contact: Flush for 15 minutes. Do not rub.[1] The crystals are abrasive and irritant.[1]

  • Skin Contact: Wash with non-abrasive soap.[1] Avoid organic solvents (like ethanol) on skin, as they may increase transdermal absorption of the urea.

Visualized Workflows

Figure 1: PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the physical state of the chemical.[1]

PPE_Selection Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Dry Chemical Liquid Solubilized (DMSO/Ethanol) State_Check->Liquid In Solution Dust_Risk Risk: Inhalation & Dust Contact Solid->Dust_Risk Solid_PPE REQ: Fume Hood + Nitrile Gloves + Goggles Dust_Risk->Solid_PPE Splash_Risk Risk: Splash & Transdermal Absorption Liquid->Splash_Risk Liquid_PPE REQ: Splash Goggles + Double Nitrile Gloves Splash_Risk->Liquid_PPE

Caption: Decision matrix for selecting appropriate PPE based on the physical state (Solid vs. Liquid) of the compound.

Figure 2: Emergency Response Protocol

Steps to take immediately following an accidental exposure.

Emergency_Response Accident Exposure Event Type Identify Contact Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash with Soap/Water (15 min) NO Solvents Skin->Action_Skin Action_Eye Flush Eyewash Station (15 min) Lift Eyelids Eye->Action_Eye Action_Inhale Move to Fresh Air Seek Medical Aid Inhale->Action_Inhale Report Report to EHS & File Incident Report Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Caption: Immediate response workflow for skin, eye, and inhalation exposure incidents.

Disposal & Environmental Compliance

Classification: Hazardous Chemical Waste.[1] Waste Code (Typical): D001 (Ignitable - if in solvent) or generic Toxic Organic.[1]

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a yellow hazardous waste bag labeled "Toxic Debris."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (assuming DMSO/Ethanol solvent).

    • Do NOT pour down the drain.[1][3] This compound is H411 (Toxic to aquatic life).[1]

  • Labeling: Waste tags must explicitly list "this compound" and "Mutagen/Irritant" (if applicable based on local regulations).[1]

References

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][4][5] National Library of Medicine.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.